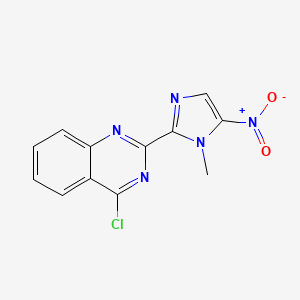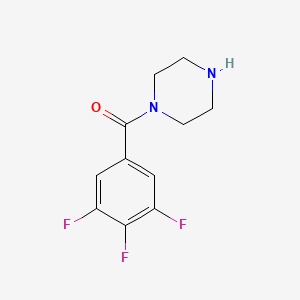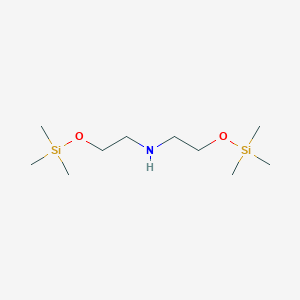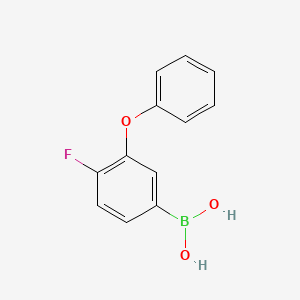
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a 3-bromopropyl substituent at the nitrogen atom and a partially hydrogenated ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the alkylation of 3,4-dihydroquinolin-2(1H)-one with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinolinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Major Products
The major products formed from these reactions include substituted quinolinone derivatives, fully hydrogenated quinolinone compounds, and various functionalized quinolinones depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of quinolinone derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can facilitate covalent binding to biological targets, leading to inhibition or modulation of their activity. The quinolinone core structure can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinolinone, 1-(2-bromoethyl)-3,4-dihydro-: Similar structure with a 2-bromoethyl substituent instead of 3-bromopropyl.
2(1H)-Quinolinone, 1-(3-chloropropyl)-3,4-dihydro-: Similar structure with a 3-chloropropyl substituent instead of 3-bromopropyl.
2(1H)-Quinolinone, 1-(3-iodopropyl)-3,4-dihydro-: Similar structure with a 3-iodopropyl substituent instead of 3-bromopropyl.
Uniqueness
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the 3-bromopropyl group, which can undergo specific chemical reactions that are not possible with other halogen substituents. This allows for the selective modification of the compound and the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Propiedades
Fórmula molecular |
C12H14BrNO |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H14BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-5H,3,6-9H2 |
Clave InChI |
MZLUUIRCZKORFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C2=CC=CC=C21)CCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B8636515.png)

![methyl (4R)-4-[(3R,5R,8S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8636531.png)










